Cas no 2167137-01-9 (4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid)

4-(5-Bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring fused with a substituted thiophene moiety. This structure offers versatility in synthetic chemistry, particularly in pharmaceutical and agrochemical applications, due to its bromine and carboxylic acid functional groups, which serve as reactive handles for further derivatization. The methyl group enhances stability, while the thiophene-pyrrolidine scaffold contributes to potential bioactivity. Its well-defined molecular architecture makes it a valuable intermediate in the development of novel small-molecule inhibitors, ligands, or building blocks for drug discovery. The compound is typically handled under controlled conditions due to its reactive functionalities.
4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid structure
2167137-01-9 structure
Product name:4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid
CAS No:2167137-01-9
MF:C10H12BrNO2S
Molecular Weight:290.176780700684
CID:6217010
PubChem ID:165790478

4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid
    • EN300-1457634
    • 2167137-01-9
    • インチ: 1S/C10H12BrNO2S/c1-5-2-8(15-9(5)11)6-3-12-4-7(6)10(13)14/h2,6-7,12H,3-4H2,1H3,(H,13,14)
    • InChIKey: AMIDSVNQNKLKFY-UHFFFAOYSA-N
    • SMILES: BrC1=C(C)C=C(C2CNCC2C(=O)O)S1

計算された属性

  • 精确分子量: 288.97721g/mol
  • 同位素质量: 288.97721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 264
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77.6Ų
  • XLogP3: -0.3

4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1457634-0.25g
4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid
2167137-01-9
0.25g
$1262.0 2023-06-06
Enamine
EN300-1457634-5.0g
4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid
2167137-01-9
5g
$3977.0 2023-06-06
Enamine
EN300-1457634-2.5g
4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid
2167137-01-9
2.5g
$2688.0 2023-06-06
Enamine
EN300-1457634-250mg
4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid
2167137-01-9
250mg
$906.0 2023-09-29
Enamine
EN300-1457634-2500mg
4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid
2167137-01-9
2500mg
$1931.0 2023-09-29
Enamine
EN300-1457634-10.0g
4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid
2167137-01-9
10g
$5897.0 2023-06-06
Enamine
EN300-1457634-0.5g
4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid
2167137-01-9
0.5g
$1316.0 2023-06-06
Enamine
EN300-1457634-100mg
4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid
2167137-01-9
100mg
$867.0 2023-09-29
Enamine
EN300-1457634-500mg
4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid
2167137-01-9
500mg
$946.0 2023-09-29
Enamine
EN300-1457634-0.05g
4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid
2167137-01-9
0.05g
$1152.0 2023-06-06

4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid 関連文献

4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acidに関する追加情報

4-(5-Bromo-4-Methylthiophen-2-yl)Pyrrolidine-3-Carboxylic Acid: A Comprehensive Overview

The compound 4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid (CAS No. 2167137-01-9) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and functional groups, which make it a valuable component in advanced chemical systems. Recent studies have highlighted its role in the development of novel materials, drug delivery systems, and bioactive compounds.

The molecular structure of 4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid is characterized by a pyrrolidine ring fused with a thiophene moiety, incorporating a bromine atom and a methyl group. This combination of functional groups imparts the compound with unique electronic and steric properties, making it an ideal candidate for applications in organic electronics and catalysis. The presence of the carboxylic acid group further enhances its versatility, enabling it to participate in various chemical reactions such as esterification and amidation.

Recent research has focused on the synthesis and characterization of 4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid, particularly in the context of its potential as a building block for more complex molecules. Scientists have explored its use in the construction of heterocyclic compounds, which are essential components in pharmaceuticals and agrochemicals. The bromine atom within the molecule serves as an excellent leaving group, facilitating substitution reactions that are critical in organic synthesis.

In terms of applications, 4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid has shown promise in the field of materials science. Its ability to form stable complexes with metal ions has led to its investigation as a ligand in coordination chemistry. This property is particularly useful in the development of catalysts for industrial processes, where efficiency and selectivity are paramount.

Moreover, the compound's electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices. Researchers have examined its role in enhancing the performance of organic light-emitting diodes (OLEDs) and solar cells by improving charge transport characteristics. The integration of thiophene moieties into such devices is known to enhance their efficiency, making this compound a valuable addition to the field.

Another area of interest is the compound's potential in drug discovery. The pyrrolidine ring is a common structural motif in many bioactive compounds, including pharmaceutical agents. The presence of the carboxylic acid group allows for further functionalization, enabling the creation of derivatives with specific biological activities. Recent studies have explored its role as a precursor for anti-inflammatory and anticancer agents, highlighting its therapeutic potential.

In conclusion, 4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid (CAS No. 2167137-01-9) is a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in organic synthesis, materials science, and drug discovery. As research continues to uncover new possibilities for this compound, its significance in advancing scientific knowledge and technological innovation is expected to grow significantly.

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